2-(5-Methyl-1,2-oxazol-3-yl)acetic acid
Overview
Description
“2-(5-Methyl-1,2-oxazol-3-yl)acetic acid” is a chemical compound with the IUPAC name [(5-methyl-3-isoxazolyl)methoxy]acetic acid . It has a molecular weight of 171.15 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H9NO4/c1-5-2-6(8-12-5)3-11-4-7(9)10/h2H,3-4H2,1H3,(H,9,10) .Physical and Chemical Properties Analysis
“this compound” is a powder at room temperature .Scientific Research Applications
Polymethylated DOTA Ligands and Lanthanide Chelates
Research has explored the synthesis of polymethylated DOTA ligands, including derivatives that form sterically crowded lanthanide chelates. These chelates have shown potential in magnetic resonance imaging (MRI) due to their rigid structures and distinct paramagnetic properties. For example, YbM4DOTMA(-) has been suggested as a useful probe in magnetic resonance thermometric imaging, indicating its utility in temperature-sensitive imaging applications (Ranganathan et al., 2002).
Highly Luminescent Heterocyclic Compounds
Oxazole derivatives have been studied for their photophysical properties, with certain compounds displaying high luminescence. For instance, substituted [(5-methyl-2-pyridine-2'-yl-1,3-thiazole-4-yl)oxy]acetic acid and its methyl ester, known as 2,2'-pyridylthiazoles, exhibit high fluorescence quantum yields and large Stokes shift values. These properties make them candidates for applications in metal sensing and as laser dyes (Grummt et al., 2007).
Synthesis and Evaluation of Antibacterial Activity
Some oxazole derivatives have demonstrated significant antibacterial activity. A study synthesized compounds such as {(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetic acid} and its derivatives, revealing good antibacterial activity against various strains, highlighting the potential of oxazole derivatives in the development of new antibacterial agents (Kadian et al., 2012).
Triheterocyclic Compounds Synthesis
The synthesis of new triheterocyclic compounds containing oxazole rings has been reported, indicating the versatility of oxazole derivatives in constructing complex molecular architectures. These compounds have potential applications in various fields, including medicinal chemistry and materials science (Demirbas, 2005).
Aldose Reductase Inhibitors
Oxazole derivatives have been investigated as aldose reductase inhibitors, with some compounds showing potent inhibitory activity and potential applications in preventing diabetic complications. For example, certain 1,2,4-oxadiazol-5-yl-acetic acids and oxazol-4-yl-acetic acids exhibited submicromolar inhibitory levels, highlighting their therapeutic potential (La Motta et al., 2008).
Safety and Hazards
Mechanism of Action
Target of Action
Oxazole derivatives have been reported to have a wide spectrum of biological activities , suggesting that they may interact with multiple targets.
Mode of Action
Oxazole derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes .
Biochemical Pathways
Oxazole derivatives are known to influence a range of biological activities, suggesting that they may impact multiple biochemical pathways .
Result of Action
Given the broad biological activities of oxazole derivatives , it can be inferred that this compound may have diverse effects at the molecular and cellular levels.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(5-Methyl-1,2-oxazol-3-yl)acetic acid . .
Properties
IUPAC Name |
2-(5-methyl-1,2-oxazol-3-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3/c1-4-2-5(7-10-4)3-6(8)9/h2H,3H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNFVEYMEZRVVOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901304927 | |
Record name | 5-Methyl-3-isoxazoleacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901304927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57612-87-0 | |
Record name | 5-Methyl-3-isoxazoleacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57612-87-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methyl-3-isoxazoleacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901304927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(5-methyl-1,2-oxazol-3-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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